4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride
Overview
Description
“4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride” is a novel trifluoromethyl pyrimidine derivative . It is part of a group of compounds that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties . Some of these compounds have shown good in vitro antifungal activities and moderate insecticidal activities . They have also indicated certain anticancer activities .
Synthesis Analysis
The synthesis of these compounds involves a four-step reaction . The reactions were stirred at 25°C for 8–10 hours, after which the solvent was evaporated under vacuum and the residue was purified by column chromatography .Molecular Structure Analysis
The molecular structure of these compounds is complex, involving a pyrimidine ring with a trifluoromethyl group . More specific details about the atomic coordinates and displacement parameters can be found in the original research .Chemical Reactions Analysis
These compounds are part of a larger group of nitrogen-containing heterocyclic compounds, which have become a research hotspot in the creation of new pesticides . They have unique biological structures and high target specificity .Scientific Research Applications
Cross-Coupling Reactions
4-((6-(Trifluoromethyl)pyrimidin-4-yl)sulfonyl)aniline hydrochloride is involved in cross-coupling reactions with phenols and anilines, as demonstrated in the synthesis of C2-aryloxy- and arylaminopyrimidines. These reactions utilize pyrimidin-2-yl sulfonates, which are prepared from commercially available materials, and occur under mild conditions, yielding a variety of functionalized pyrimidines (Quan et al., 2013).
Chemoselective Reactions
The compound plays a role in chemoselective SNAr reactions with amines and their derivatives. These reactions show selectivity based on the presence of weak bases and the type of amines involved, leading to the displacement of different groups in the pyrimidine structure (Baiazitov et al., 2013).
Insecticidal Activity
In the synthesis of novel 4-arylamino pyrimidine derivatives, this compound serves as a starting material. Some of these derivatives have shown significant insecticidal activity against certain pests, indicating its potential use in pest control applications (Wu et al., 2019).
Salt Forms with Alkali Metal Cations
Research involving the structure of salt forms of sulfadiazine with alkali metal cations includes studies on the anion forms of this compound. These studies provide insights into the different bonding modes and structural configurations in these complexes (Campbell et al., 2018).
Herbicidal Activity
Research into sulfonanilides featuring a pyrimidinyl-containing group at the 2′-position shows that certain derivatives, possibly including this compound, exhibit high herbicidal activity and selectivity against specific weeds and crops (Yoshimura et al., 2011).
Future Directions
The research on trifluoromethyl pyrimidine derivatives is ongoing, with a focus on their potential antifungal, insecticidal, and anticancer properties . The development of efficient and new pesticides is still an urgent task for scientific researchers . These compounds, due to their unique biological structure and high target specificity, are part of this research effort .
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyrimidin-4-yl]sulfonylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S.ClH/c12-11(13,14)9-5-10(17-6-16-9)20(18,19)8-3-1-7(15)2-4-8;/h1-6H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKALZZONRAIVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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